1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea
Description
3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a phenylthiourea moiety
Properties
Molecular Formula |
C22H19ClN4OS |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C22H19ClN4OS/c23-17-10-4-7-13-20(17)28-15-14-27-19-12-6-5-11-18(19)25-21(27)26-22(29)24-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,24,25,26,29) |
InChI Key |
FMMHFWAHLGKVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: The benzodiazole intermediate is then reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenylthiourea Moiety: Finally, the product is treated with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced benzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)ethylamine: Shares the chlorophenoxyethyl group but lacks the benzodiazole and thiourea moieties.
1-Phenylthiourea: Contains the phenylthiourea moiety but lacks the benzodiazole and chlorophenoxyethyl groups.
Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
The uniqueness of 3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylthiourea lies in its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
